molecular formula C22H22O2 B1310572 (R)-1-(Trityloxy)propan-2-ol CAS No. 20263-26-7

(R)-1-(Trityloxy)propan-2-ol

Cat. No.: B1310572
CAS No.: 20263-26-7
M. Wt: 318.4 g/mol
InChI Key: JODCGDLBQGFBTI-GOSISDBHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(Trityloxy)propan-2-ol typically involves the reaction of (2R)-glycidol with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which is then opened by the triphenylmethanol to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (R)-1-(Trityloxy)propan-2-ol is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral intermediates for pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it useful in stereochemical studies .

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a synthetic intermediate makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (R)-1-(Trityloxy)propan-2-ol involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, undergoing transformation by the enzyme to yield the desired product. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing the outcome of the reaction .

Comparison with Similar Compounds

  • (2R)-[(triphenylmethoxy)methyl]oxirane
  • (2S)-[(triphenylmethoxy)methyl]oxirane
  • (2R)-glycidol

Comparison: (R)-1-(Trityloxy)propan-2-ol is unique due to its specific chiral configuration and the presence of the triphenylmethoxy group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater selectivity in reactions involving chiral centers .

Properties

IUPAC Name

(2R)-1-trityloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCGDLBQGFBTI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454033
Record name (2R)-1-(triphenylmethoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20263-26-7
Record name (2R)-1-(triphenylmethoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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